molecular formula C15H12ClN3O2S B2615455 N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286703-58-9

N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2615455
CAS No.: 1286703-58-9
M. Wt: 333.79
InChI Key: UONLVWPLWMQFKS-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-3-yl group. The acetamide moiety is linked to a 4-chloro-2-methylphenyl substituent, which introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-6-11(16)2-3-12(9)17-13(20)7-14-18-19-15(21-14)10-4-5-22-8-10/h2-6,8H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLVWPLWMQFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative.

    Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative.

    Acetamide formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The compound’s structural features enable participation in diverse chemical reactions:

2.1 Substitution reactions
The aromatic rings (phenyl and thiophene) may undergo electrophilic substitution. For example:

  • Phenyl ring : The 4-chloro-2-methyl substituent may direct substitution to specific positions.

  • Thiophene ring : Thiophene’s electron-rich nature allows for regioselective substitution at the 3-position .

2.2 Oxadiazole ring modifications
The oxadiazole ring can undergo:

  • Hydrolysis : Under acidic/basic conditions, leading to ring cleavage.

  • Nucleophilic attack : The sulfur atom in the thiophene may act as a nucleophile .

2.3 Amide bond reactions
The acetamide group is susceptible to:

  • Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

  • Amide coupling : Further derivatization with other reagents .

Mechanism of Action Insights

While direct experimental data for this compound is limited, insights from analogous oxadiazole derivatives suggest potential biological activities:

3.1 Anticancer activity
Oxadiazole derivatives exhibit cytotoxic effects by:

  • Inducing apoptosis : Compounds like 4h in showed >19% apoptosis induction, surpassing cisplatin.

  • Enzyme inhibition : MMP-9 inhibition (e.g., IC₅₀ = 1.65 μM for 4h ) correlates with anticancer efficacy .

  • Cell cycle arrest : High G₀/G₁ phase retention (e.g., 4h : 89.66%) indicates growth inhibition .

3.2 Physicochemical properties
In silico studies for similar compounds reveal favorable pharmacokinetic profiles, including solubility and metabolic stability .

Research Findings Comparison

Parameter Analogous Compound (e.g., 4h) Relevance to Target Compound
IC₅₀ (A549 cells) <0.14 μM Potential high potency in lung cancer
Apoptosis induction 19.20% Likely mechanism for anticancer effects
MMP-9 inhibition IC₅₀ = 1.65 μM Key target for metastasis suppression

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide exhibit promising antimicrobial activity. For instance, derivatives of oxadiazole compounds have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

The compound has shown significant anticancer properties in various studies. For example, derivatives containing oxadiazole moieties have been tested against several cancer cell lines, demonstrating cytotoxic effects. In particular, compounds with similar structural features have been reported to inhibit the growth of breast cancer cells and other malignancies through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives and acetamide functionalities.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitution4-chloro-2-methylphenol + thiophene derivativeFormation of intermediate
2CyclizationIntermediate + acid catalystFormation of oxadiazole ring
3AcetylationOxadiazole + acetic anhydrideFinal product

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Evaluation

In another significant study, researchers synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The findings revealed that some derivatives showed over 70% inhibition of cell proliferation at low micromolar concentrations, indicating strong anticancer activity .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The target compound shares structural motifs with several 1,3,4-oxadiazole derivatives documented in the evidence:

Compound Name Key Structural Differences Reference
N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) Replaces thiophen-3-yl with a phthalazinone moiety; includes a thioether linker
N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) Substitutes thiophen-3-yl with 4-chlorophenyl; retains thioether linkage
N-[(3-Ethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (P162-0591) Similar oxadiazole-thiophene core but attached to a 3-ethoxyphenylmethyl group
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Replaces thiophen-3-yl with benzofuran; includes thioether linkage

Key Observations :

  • The 4-chloro-2-methylphenyl group introduces steric hindrance and lipophilicity, which could affect solubility and membrane permeability relative to simpler chlorophenyl analogs .

Comparison :

  • Ultrasound-assisted synthesis (as in ) often improves reaction efficiency and yield compared to conventional methods .
  • The presence of electron-withdrawing groups (e.g., chloro) in the acetamide moiety may necessitate longer reaction times or elevated temperatures .
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Name Melting Point (°C) Solubility (Inferred) Reference
Target Compound Not reported Likely low (high lipophilicity)
N-(p-Tolyl)-2-((5-(4-oxophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4c) 265–267 Insoluble in water
N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 206–208 Soluble in ethanol
2-[(5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide (4) Not reported Moderate in DMSO

Key Observations :

  • The 4-chloro-2-methylphenyl group in the target compound likely increases melting point compared to non-halogenated analogs (e.g., 4c) due to enhanced crystallinity .
  • Thiophene-containing derivatives (e.g., P162-0591) may exhibit better solubility in organic solvents than phthalazinone-based analogs .
Spectral Characteristics

IR and NMR data from analogs provide insights into the target compound’s spectral profile:

  • IR Spectroscopy :
    • Expected C–S stretching near 621 cm⁻¹ (similar to 14a) .
    • N–H stretching at ~3210 cm⁻¹ and aromatic C–H vibrations at ~3046 cm⁻¹ .
  • NMR Spectroscopy :
    • Aromatic protons in the thiophen-3-yl group would resonate at δ 7.2–7.5 ppm, while the methyl group in the 4-chloro-2-methylphenyl moiety would appear as a singlet near δ 2.3 ppm .

Biological Activity

N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. The oxadiazole moiety is often associated with various pharmacological properties, making this compound a subject of investigation for its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole group may modulate enzyme activity or receptor function, while the thiophene ring can enhance binding affinity to biological macromolecules such as proteins and nucleic acids .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)1.59
Compound BC6 (Glioma)8.16
N-(4-chloro...)MCF7 (Breast)<0.14

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against specific cancer types.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that oxadiazole derivatives exhibit antimicrobial effects. For example, studies have reported antibacterial activity against Gram-positive and Gram-negative bacteria . This dual functionality enhances the therapeutic potential of compounds like this compound.

Table 2: Antimicrobial Activity

Bacterial StrainActivity DetectedReference
Staphylococcus aureusYes
Chromobacterium violaceumYes

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds. For instance, a study synthesized various oxadiazole derivatives and tested them for anticancer activity using the MTT assay on multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Q & A

Q. Basic

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of key groups (e.g., methylphenyl protons, thiophene resonances, and oxadiazole carbons) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and C-N (oxadiazole, ~1250 cm1^{-1}) stretches.
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS.

Q. Advanced

  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELXL for refinement. For example, analyze torsion angles to assess planarity of the oxadiazole-thiophene system .
  • Dynamic DSC/TGA: Characterize thermal stability and polymorphism, which is critical for reproducibility in biological assays.

How can researchers address discrepancies in melting points or spectral data between batches?

Q. Advanced

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Re-crystallize with alternative solvents (e.g., ethanol/DMSO mixtures) to isolate pure polymorphs.
  • Inter-lab Validation: Compare 1H^1H-NMR spectra across labs to rule out solvent or calibration artifacts. For melting points, employ Differential Scanning Calorimetry (DSC) to distinguish between polymorphic forms .
  • Computational Validation: Simulate NMR shifts using DFT (e.g., B3LYP/6-31G**) and cross-verify with experimental data .

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Q. Advanced

  • Analog Synthesis: Modify substituents on the phenyl (e.g., replace Cl with F) or oxadiazole (e.g., vary thiophene position) to assess bioactivity changes. Use parallel synthesis for high-throughput screening .
  • Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity in cancer lines).
  • Data Correlation: Tabulate substituent effects (e.g., logP, steric bulk) against activity metrics (e.g., IC50_{50}) to identify pharmacophores.

Example Table for SAR Data:

Substituent (R)logPIC50_{50} (μM)Activity Trend
4-Cl-2-MePh3.20.45Highest
4-F-2-MePh2.81.20Moderate
3-Thienyl2.52.10Low

How can computational methods aid in predicting reactivity or binding modes of this compound?

Q. Advanced

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on the oxadiazole-thiophene moiety as a potential binding anchor .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites for derivatization.
  • MD Simulations: Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability over 100 ns trajectories.

What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Q. Advanced

  • Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals.
  • Cryo-Cooling: Flash-cool crystals to 100 K to reduce thermal motion artifacts.
  • SHELX Refinement: Apply TWIN and BASF commands in SHELXL to handle twinning or disorder, common in flexible acetamide derivatives .

How should researchers design stability studies for this compound under varying storage conditions?

Q. Advanced

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS.
  • Degradant Identification: Isulate major degradants (e.g., hydrolyzed oxadiazole) using prep-HPLC and characterize via 1H^1H-NMR .

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